molecular formula C29H19B B1494460 9-Bromo-7,7-diphenyl-7H-benzo[c]fluorene CAS No. 1384207-26-4

9-Bromo-7,7-diphenyl-7H-benzo[c]fluorene

Cat. No.: B1494460
CAS No.: 1384207-26-4
M. Wt: 447.4 g/mol
InChI Key: MSEHWLOYJZCVTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Bromo-7,7-diphenyl-7H-benzo[c]fluorene (CAS: 1384207-26-4) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a benzo[c]fluorene core substituted with bromine at the 9-position and phenyl groups at the 7-positions. Its molecular formula is C29H19Br, with a molecular weight of 423.37 g/mol . The compound is characterized by a rigid, planar π-conjugated system, which is critical for its electronic properties.

Properties

IUPAC Name

9-bromo-7,7-diphenylbenzo[c]fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H19Br/c30-23-16-17-25-27(19-23)29(21-10-3-1-4-11-21,22-12-5-2-6-13-22)26-18-15-20-9-7-8-14-24(20)28(25)26/h1-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEHWLOYJZCVTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=C(C4=C2C=C(C=C4)Br)C5=CC=CC=C5C=C3)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H19Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Key Intermediate (5-(2-Bromoaryl)pent-3-en-1-ynes)

  • The starting enyne substrates are prepared via electrophilic aromatic substitution of m-bromoanilines with 2-en-4-yn-1-ol under acidic conditions, typically using boron trifluoride-diethyl etherate as a catalyst.
  • The reaction is conducted in dichloromethane (DCM) at low temperature (ice bath) for 0.5 hours, followed by stirring at room temperature for 16 hours.
  • Workup involves quenching with saturated aqueous sodium bicarbonate, extraction with DCM, washing, drying over magnesium sulfate, and purification by silica gel chromatography using hexane/ethyl acetate (19:1) as eluent.

Palladium-Catalyzed Cascade Cyclization

  • The cyclization is catalyzed by palladium complexes such as Pd(PPh3)4 or Pd(OAc)2 with suitable ligands.
  • The reaction typically occurs in dimethylformamide (DMF) at elevated temperatures (~140 °C).
  • Tributylamine is used as a base, with 3 equivalents providing optimal yields.
  • The reaction sequence involves:
    • Oxidative addition of Pd(0) into the C–Br bond of the bromoaryl group.
    • Migratory insertion into the ene or yne moiety of the substrate, forming either indenyl or naphthalenyl palladium intermediates.
    • C–H activation of adjacent phenyl rings.
    • Reductive elimination to form the benzo[c]fluorene framework.

Reaction Optimization Data

Entry Catalyst Base Yield of Benzo[c]fluorene (%) Notes
1 Pd(PPh3)4 Tributylamine (1 equiv) 18 Initial trial
2 Pd(PPh3)4 Tributylamine (3 equiv) 71 Optimal base amount
3 Pd(OAc)2 + Ligand Tributylamine (3 equiv) 73-81 Slightly better yield, ligand dependent
4 Pd(OAc)2 + Ligand Other bases <50 Lower yields with other bases

Data adapted from optimization studies in the Journal of Organic Chemistry (2024)

Substrate Scope and Yield

  • Substituents on the alkynyl carbon and the aryl ring influence the yield.
  • For example, substrates with alkyl substituents at the alkynyl carbon tend to yield naphthalene derivatives rather than benzo[c]fluorenes due to β-elimination pathways.
  • Halogen-substituted phenyl groups (e.g., 4-chlorophenyl) are well tolerated, yielding benzo[c]fluorene derivatives in moderate to good yields (51–81%).

Mechanistic Insights

  • Deuterium-labeling experiments indicate that C–H activation occurs during the catalytic cycle, supporting the proposed palladacycle intermediate formation.
  • Two possible pathways after Pd-aryl intermediate formation:
    • Path a: Migratory insertion into the alkene (ene) moiety forming indenyl species, leading to indene derivatives.
    • Path b: Migratory insertion into the alkyne (yne) moiety forming naphthalenyl species, which undergo C–H activation to yield benzo[c]fluorenes.

Summary Table of Preparation Steps

Step Reagents/Conditions Outcome
Electrophilic aromatic substitution m-Bromoaniline + 2-en-4-yn-1-ol, BF3·OEt2, DCM, rt Formation of 5-(2-bromoaryl)pent-3-en-1-yne intermediates
Pd-catalyzed cascade cyclization Pd(PPh3)4 or Pd(OAc)2, tributylamine, DMF, 140 °C Cyclized benzo[c]fluorene derivatives
Purification Silica gel chromatography (hexane/ethyl acetate) Isolated pure 9-bromo-7,7-diphenyl-7H-benzo[c]fluorene

Additional Notes

  • The compound is commercially available with purity ≥98% for research use, confirming the feasibility of the synthetic route.
  • The methodology is versatile, allowing for the synthesis of various substituted benzo[c]fluorenes by modifying the starting enyne substrates.
  • This Pd-catalyzed approach represents a modern, efficient, and scalable method for preparing complex polycyclic aromatic bromides like this compound.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-7,7-diphenyl-7H-benzo[c]fluorene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Biological Activity

9-Bromo-7,7-diphenyl-7H-benzo[c]fluorene is a polycyclic aromatic hydrocarbon (PAH) that has garnered interest due to its potential biological activities. The compound's structure, characterized by bromine and phenyl substituents, suggests unique reactivity and interaction profiles that may influence its biological effects.

The molecular formula of this compound is C19H15BrC_{19}H_{15}Br with a molecular weight of approximately 323.23 g/mol. The presence of bromine and phenyl groups significantly alters its chemical properties compared to similar compounds, such as 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene, which lacks the diphenyl substituents.

The biological activity of this compound may be attributed to its ability to form reactive intermediates that can interact with biological macromolecules. The bromine atom can participate in nucleophilic substitution reactions, potentially leading to the formation of DNA adducts, which are critical in understanding the genotoxicity associated with PAHs .

Genotoxicity

A study assessing the genotoxicity of related compounds indicated that PAHs like benzo[c]fluorene exhibit significant mutagenic activity. In particular, the compound was shown to induce DNA damage in vitro using Salmonella typhimurium strains, highlighting its potential carcinogenic properties .

Case Studies

  • In Vivo Studies : Mice treated with PAH fractions containing benzo[c]fluorene showed increased levels of DNA adducts in lung tissues, suggesting that exposure to this compound can lead to significant genetic alterations. The study quantified DNA adduct formation using nuclease P1-enhanced post-labeling techniques, revealing a dose-dependent relationship between exposure and DNA damage .
  • Comparative Analysis : The compound was compared with other PAHs in terms of mutagenicity and carcinogenicity. It was found that this compound exhibited higher mutagenic activity than several other structurally related compounds .

Antimicrobial and Anticancer Activities

Recent research has focused on synthesizing derivatives based on fluorene structures for potential antimicrobial and anticancer applications. Compounds derived from similar frameworks have shown promising activity against multidrug-resistant bacterial strains and various cancer cell lines (e.g., A549 lung carcinoma and MDA-MB-231 breast carcinoma) when evaluated through cytotoxic assays .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Study Type Findings Reference
GenotoxicityInduces DNA damage in Salmonella strains
In Vivo DNA AdductsIncreased adduct levels in mouse lung tissues
Antimicrobial ActivityExhibited significant antimicrobial effects
Anticancer ActivityCytotoxic against A549 and MDA-MB-231 cell lines

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Diphenyl groups (vs. methyl) significantly increase molecular weight and thermal stability. For example, the dibromo-diphenyl derivative (CAS: 854952-90-2) has a boiling point ~150°C higher than the dimethyl analogue (CAS: 1198396-46-1) .
  • Bromination Position: Bromine at C9 (mono- or di-substituted) enhances reactivity in cross-coupling reactions, critical for OLED material synthesis .

Electronic and Hazard Profiles

  • Electronic Properties : The benzo[c]fluorene core’s extended conjugation enables strong luminescence, while bromine substitution facilitates charge transport in OLEDs .
  • Hazard Comparison : Brominated fluorenes commonly exhibit skin/eye irritation (e.g., H315-H319 for CAS: 854952-90-2) . Methyl-substituted derivatives may have lower toxicity due to reduced electrophilicity .

Q & A

Q. What are the recommended analytical methods for determining the purity of 9-Bromo-7,7-diphenyl-7H-benzo[c]fluorene?

  • Methodological Answer : Purity assessment requires a combination of techniques. High-performance liquid chromatography (HPLC) is optimal for separating and quantifying impurities, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity and identifies residual solvents or byproducts . Fourier-transform infrared spectroscopy (FTIR) can detect functional group anomalies, and melting point analysis provides a rapid preliminary check for crystalline consistency . For bromine-specific quantification, X-ray fluorescence (XRF) or inductively coupled plasma mass spectrometry (ICP-MS) may supplement these methods.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Safety data sheets (SDS) classify this compound as a laboratory chemical with potential hazards under CLP regulations (EC No. 1272/2008). Key precautions include:
  • Use of nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Conducting reactions in a fume hood to mitigate inhalation risks, particularly during solvent evaporation or high-temperature synthesis .
  • Storage in airtight containers at ambient temperatures, away from oxidizers and ignition sources .
    Emergency protocols require access to eyewash stations and spill kits, with immediate consultation of SDS Section 4 (First Aid Measures) .

Q. How can the solubility of this compound influence experimental design?

  • Methodological Answer : Solubility profiling in solvents like toluene, dichloromethane, or tetrahydrofuran (THF) is critical for reaction optimization. Cyclohexane, a common solvent for fluorene derivatives, may require heating due to limited room-temperature solubility . Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reactivity in cross-coupling reactions but necessitate rigorous drying to prevent hydrolysis of sensitive intermediates .

Advanced Research Questions

Q. How does the bromine substituent in this compound facilitate cross-coupling reactions?

  • Methodological Answer : The bromine atom serves as a versatile leaving group in palladium-catalyzed reactions. For example:
  • Suzuki-Miyaura Coupling : React with arylboronic acids to form biaryl structures, useful in constructing π-conjugated systems for optoelectronic materials .
  • Buchwald-Hartwig Amination : Introduce nitrogen-containing moieties for functionalized ligands or catalysts .
    Reaction conditions (e.g., catalyst loading, base, temperature) must be tailored to minimize steric hindrance from the bulky diphenyl groups.

Q. What role do the diphenyl groups play in modulating the electronic properties of this compound?

  • Methodological Answer : The diphenyl substituents enhance steric stabilization and π-orbital delocalization, red-shifting absorption/emission spectra compared to unsubstituted fluorenes. This makes the compound suitable for:
  • Organic Light-Emitting Diodes (OLEDs) : Improved charge transport due to extended conjugation .
  • Polymer Additives : Incorporation into bismaleimide resins enhances thermal stability (decomposition >400°C) and mechanical rigidity, as observed in oligomeric BMI monomers .
    Computational studies (DFT) are recommended to quantify HOMO-LUMO gaps and predict optoelectronic behavior.

Q. How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?

  • Methodological Answer : Yield discrepancies often arise from:
  • Purification Methods : Column chromatography vs. recrystallization—the latter may sacrifice yield for purity .
  • Reaction Scalability : Pilot-scale reactions may exhibit lower efficiency due to heat/mass transfer limitations absent in small batches.
    Systematic optimization via Design of Experiments (DoE) is advised, with variables including catalyst type (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3), solvent polarity, and reaction time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Bromo-7,7-diphenyl-7H-benzo[c]fluorene
Reactant of Route 2
9-Bromo-7,7-diphenyl-7H-benzo[c]fluorene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.